N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Description
N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a heterocyclic compound featuring a triazoloquinazolinone core substituted with a 2-methylpropyl group and a propanamide side chain linked to a 3,5-dimethylphenyl moiety. The triazoloquinazolinone scaffold is known for its role in modulating kinase activity and interacting with nucleotide-binding domains . The propanamide side chain may enhance solubility and bioavailability compared to simpler triazole derivatives, while the 3,5-dimethylphenyl group could influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-15(2)14-28-23(31)19-7-5-6-8-20(19)29-21(26-27-24(28)29)9-10-22(30)25-18-12-16(3)11-17(4)13-18/h5-8,11-13,15H,9-10,14H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSZUEOZGFHGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylaniline and various quinazoline derivatives. The reaction conditions may involve:
Condensation reactions: Combining the aniline derivative with a suitable aldehyde or ketone.
Cyclization reactions: Forming the triazoloquinazoline core through intramolecular cyclization.
Amidation reactions: Introducing the propanamide group through amidation.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch processing: Conducting reactions in a controlled environment with precise temperature and pressure conditions.
Continuous flow synthesis: Utilizing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is its role as an anticancer agent. Research indicates that compounds with triazoloquinazoline scaffolds exhibit significant inhibitory effects on polo-like kinase 1 (Plk1), a critical target in various cancers. Inhibitors designed from this scaffold have shown promising results in preclinical studies by effectively blocking Plk1 activity and thereby impeding cancer cell proliferation .
Case Study: Inhibition of Plk1
A study focused on the structure-activity relationship (SAR) of triazoloquinazoline derivatives demonstrated that modifications to the side chains could enhance their inhibitory potency against Plk1. Compounds derived from this scaffold exhibited IC50 values significantly lower than previously known inhibitors, indicating a higher efficacy in targeting cancer cells .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-triazolo[4,3-a]quinazolin-1-yl]propanamide | <10 | Inhibition of Plk1 activity |
| Other triazoloquinazolines | >50 | Variable |
Enzyme Inhibition
Beyond its anticancer properties, this compound has potential applications in enzyme inhibition. The mechanism involves binding to specific enzymes and modulating their activity. The dual action of the triazole and quinazoline moieties allows for selective inhibition of target enzymes involved in various metabolic pathways.
Example: Enzyme Targeting
Research has indicated that derivatives of this compound can effectively inhibit enzymes associated with inflammatory pathways. This opens avenues for developing new treatments for diseases characterized by chronic inflammation.
Synthetic Routes and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reactions : Combining 3,5-dimethylaniline with suitable aldehydes or ketones.
- Cyclization Reactions : Forming the triazoloquinazoline core through intramolecular cyclization.
- Amidation Reactions : Introducing the propanamide group.
These methods can be adapted for both laboratory-scale synthesis and industrial production using batch processing or continuous flow techniques to enhance yield and purity.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of target enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoloquinazolinone Derivatives
Compounds sharing the triazoloquinazolinone core, such as those synthesized in Molecules (2010), exhibit distinct pharmacological profiles depending on substituents. For example:
- 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles : These derivatives prioritize thioether-linked substituents, which enhance lipophilicity (logP ~3.5–4.2) but reduce aqueous solubility (<0.1 mg/mL). In contrast, the propanamide side chain in the target compound lowers logP (~2.8–3.1) and improves solubility (~1.2 mg/mL) .
- 6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: Replacing the quinazolinone with a thiadiazole ring reduces molecular weight (MW ~350–400 g/mol vs. the target compound’s MW ~450 g/mol) but diminishes hydrogen-bonding capacity, affecting target affinity .
Propanamide-Functionalized Triazoles
The propanamide group is critical for interactions with polar residues in enzyme active sites. For instance:
- 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These compounds exhibit moderate antifungal activity (IC₅₀ ~15–25 µM against Candida albicans) due to hydrophobic interactions with lanosterol 14-α-demethylase.
Substituent Effects on Bioactivity
- 2-Methylpropyl Group : This branched alkyl chain increases van der Waals interactions with hydrophobic protein pockets, similar to the 3,4,5-trimethoxyphenyl group in derivatives. However, the latter’s methoxy groups introduce electron-donating effects, altering binding kinetics .
- 3,5-Dimethylphenyl vs.
Physicochemical and Pharmacokinetic Comparisons
*Predicted based on molecular docking and QSPR models .
Structural and Electronic Insights
- Topological Polar Surface Area (TPSA) : The target compound’s TPSA (~90 Ų) exceeds that of thiadiazole derivatives (~75 Ų), suggesting better membrane permeability and oral bioavailability .
- Electronic Effects: Quantum-mechanical calculations indicate that the quinazolinone’s electron-deficient aromatic system enhances charge-transfer interactions with target proteins compared to thiadiazoles .
Biological Activity
N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. Its unique structural features suggest significant potential for diverse biological activities, particularly in medicinal chemistry and drug development.
Structural Overview
The compound consists of several key functional groups:
- Propanamide functional group : Contributes to the compound's solubility and biological activity.
- Triazoloquinazoline moiety : Known for its role in inhibiting specific protein kinases, which are crucial in various signaling pathways related to cancer progression.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit Polo-like kinase 1 (Plk1), which is essential for cell cycle regulation. This inhibition can potentially lead to anti-cancer effects by disrupting tumor cell proliferation.
- Receptor Modulation : The compound may interact with cellular receptors to modulate signaling pathways involved in cell survival and apoptosis.
- DNA/RNA Interaction : There is potential for binding to nucleic acids, affecting gene expression and cellular function.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
| Activity | Description |
|---|---|
| Anticancer | Inhibits key enzymes involved in tumorigenesis and cell proliferation. |
| Antioxidant | Potential effects on oxidative stress-related diseases. |
| Antimicrobial | Related compounds have shown activity against various pathogens. |
| Anti-inflammatory | May modulate inflammatory pathways through enzyme inhibition. |
Case Studies and Research Findings
Several studies have explored the biological activity of triazoloquinazoline derivatives:
- Inhibition of Plk1 : A study demonstrated that related triazoloquinazolines effectively inhibited Plk1 activity in vitro, leading to reduced proliferation of cancer cell lines.
- Antioxidant Properties : Derivatives of this compound have been investigated for their ability to scavenge free radicals, indicating potential applications in treating oxidative stress-related conditions.
- Antimicrobial Activity : Research has shown that triazoloquinazoline compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic pathways. These may include:
- Formation of the triazoloquinazoline core.
- Introduction of the propanamide group.
- Final modifications to enhance biological activity.
Future Directions
Given its promising biological activities, further research is warranted to fully elucidate the mechanisms underlying its effects and to explore its potential therapeutic applications. Future studies should focus on:
- Detailed structure-activity relationship (SAR) analyses.
- In vivo studies to assess efficacy and safety profiles.
- Exploration of derivative compounds with enhanced potency or selectivity.
Q & A
Q. What are the critical steps in synthesizing N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide?
The synthesis involves multi-step organic reactions, including cyclocondensation of triazoloquinazoline precursors and subsequent amidation. Key steps include:
- Cyclization : Formation of the triazoloquinazoline core under reflux conditions using solvents like toluene or ethanol, often with catalysts such as sodium hydride .
- Side-chain introduction : Coupling of the propanamide moiety via nucleophilic substitution or amidation, requiring precise stoichiometric control of reagents like 3,5-dimethylphenylamine .
- Purification : Gradient column chromatography (e.g., using ethyl acetate/light petroleum mixtures) and recrystallization to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed experimentally?
Advanced spectroscopic and chromatographic techniques are employed:
- NMR spectroscopy : H and C NMR verify substituent positions and stereochemistry, with characteristic shifts for the triazole (δ 7.8–8.3 ppm) and quinazoline carbonyl (δ 165–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography (if available): Resolves 3D conformation and hydrogen-bonding networks critical for biological interactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the triazoloquinazoline core under varying solvent systems?
Systematic Design of Experiments (DoE) is recommended:
- Variables : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents, temperature (70–120°C), and catalyst loading (e.g., 5–20 mol% triethylamine) .
- Response surface modeling : Identifies optimal conditions (e.g., DMF at 90°C with 15 mol% catalyst) to maximize yield while minimizing side products like hydrolyzed intermediates .
- Validation : Reproducibility tests under scaled-up conditions (e.g., flow chemistry setups) ensure robustness .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar triazoloquinazolines?
Discrepancies often arise from assay conditions or substituent effects. Mitigation approaches include:
- Standardized assays : Use uniform protocols (e.g., MIC for antifungal activity against Candida albicans) and control compounds .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-chlorobenzyl vs. 2-methylpropyl substituents) to isolate functional group contributions .
- Molecular docking : Validate target engagement (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to explain potency variations .
Q. How does the 2-methylpropyl substituent influence the compound’s pharmacokinetic profile?
The substituent impacts lipophilicity and metabolic stability :
- LogP calculations : Predict enhanced membrane permeability compared to polar analogs (e.g., hydroxypropyl derivatives) .
- In vitro microsomal assays : Assess oxidative metabolism (CYP450 enzymes) to identify vulnerable sites (e.g., benzylic positions) .
- Plasma protein binding : Use equilibrium dialysis to quantify binding affinity, which correlates with bioavailability .
Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?
Conduct accelerated stability studies:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC .
- Thermal stress testing : Expose to 40–60°C and high humidity (75% RH) for 4 weeks to identify decomposition pathways .
- Light sensitivity : Use ICH guidelines (Q1B) to evaluate photostability under UV/visible light .
Methodological Guidance for Data Interpretation
Q. How to differentiate between intrinsic fluorescence and assay interference in cellular uptake studies?
- Control experiments : Compare fluorescence in cell-free vs. cell-treated samples .
- Quenching agents : Use trypan blue to distinguish surface-bound vs. internalized compound .
- LC-MS/MS validation : Quantify intracellular concentrations independently of fluorescence signals .
Comparative Analysis with Structural Analogs
Q. Why does N-(3,5-dimethylphenyl)-...propanamide exhibit higher antifungal activity than its 4-chlorobenzyl analog?
Computational and experimental evidence suggests:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
